
1-isopropyl-1H-indazole-3-carboxylic acid hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propan-2-ylindazole-3-carbohydrazide is a chemical compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. This compound has garnered interest due to its potential biological and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propan-2-ylindazole-3-carbohydrazide can be synthesized through various synthetic routes. One common method involves the reaction of 1-propan-2-ylindazole-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve the use of a catalyst like concentrated sulfuric acid to facilitate the formation of the carbohydrazide group.
Industrial Production Methods: On an industrial scale, the synthesis of 1-propan-2-ylindazole-3-carbohydrazide may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield. Process optimization techniques such as reaction monitoring and control of reaction parameters (temperature, pressure, and pH) are employed to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propan-2-ylindazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of indazole-3-carboxylic acids or their derivatives.
Reduction: Formation of indazole-3-ylamines or other reduced derivatives.
Substitution: Introduction of various functional groups leading to a wide range of substituted indazoles.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic applications in the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 1-propan-2-ylindazole-3-carbohydrazide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit enzymes involved in disease pathways or act as an agonist/antagonist for certain receptors.
Comparaison Avec Des Composés Similaires
1-Propan-2-ylindazole-3-carbohydrazide is compared with other similar compounds such as:
Indazole-3-carboxylic acid: Similar structure but lacks the carbohydrazide group.
Indazole-3-carbohydrazide derivatives: Variations in the alkyl chain length or substitution pattern.
Other indazole derivatives: Different functional groups or heterocyclic modifications.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of 1-propan-2-ylindazole-3-carbohydrazide.
Propriétés
Formule moléculaire |
C11H14N4O |
|---|---|
Poids moléculaire |
218.26 g/mol |
Nom IUPAC |
1-propan-2-ylindazole-3-carbohydrazide |
InChI |
InChI=1S/C11H14N4O/c1-7(2)15-9-6-4-3-5-8(9)10(14-15)11(16)13-12/h3-7H,12H2,1-2H3,(H,13,16) |
Clé InChI |
BAEDQXBJADGOGB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


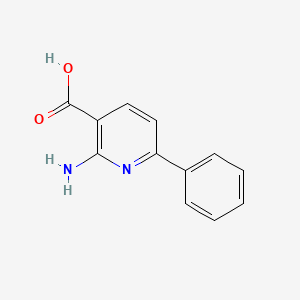

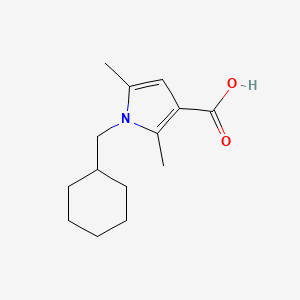
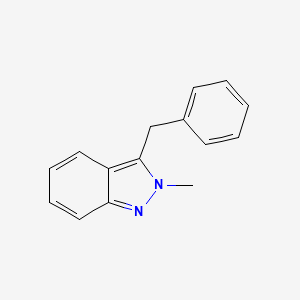

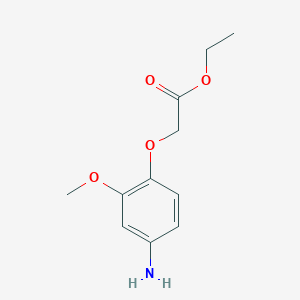

![N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide](/img/structure/B15356088.png)
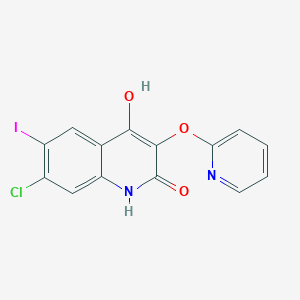
![4-[(4-Bromophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B15356101.png)
![4-[3,5-bis(1-methylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-dimethyl-2,5-Cyclohexadien-1-one](/img/structure/B15356103.png)
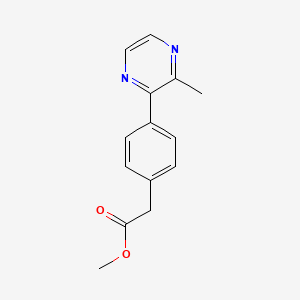
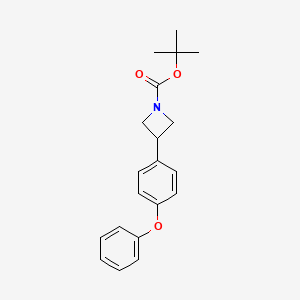
![Tert-butyl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B15356124.png)
